molecular formula C11H12ClFO B1319708 2'-chloro-2,2-dimethyl-4'-fluoropropiophenone CAS No. 898766-45-5

2'-chloro-2,2-dimethyl-4'-fluoropropiophenone

Cat. No.: B1319708
CAS No.: 898766-45-5
M. Wt: 214.66 g/mol
InChI Key: ASOVKFXRFZUTKX-UHFFFAOYSA-N
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Description

Chemical Name: 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Molecular Formula: C₁₁H₁₂ClFO
Molecular Weight: 214.66 g/mol
CAS Number: 898766-30-8
Structural Features:

  • A propiophenone backbone with a chlorine atom at the 3' position and a fluorine atom at the 4' position on the aromatic ring.
  • Two methyl groups attached to the carbonyl-adjacent carbon, introducing steric hindrance and altering electronic properties .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOVKFXRFZUTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600443
Record name 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-45-5
Record name 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-chloro-2,2-dimethyl-4'-fluoropropiophenone typically involves the reaction of 2-chloro-4-fluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of thiourea and bromine in dry ethanol to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2'-chloro-2,2-dimethyl-4'-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

2'-Chloro-2,2-dimethyl-4'-fluoropropiophenone serves as a crucial intermediate in the synthesis of more complex organic compounds. Its ability to participate in nucleophilic substitutions and other reactions allows chemists to create a variety of derivatives for further research.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity: Preliminary studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity: The compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines.
Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli50
S. aureus40
P. aeruginosa35
Cancer Cell LineIC50 (µM)
MCF-7 (breast)15
HCT116 (colon)12
PC3 (prostate)10

Material Science

The compound is also explored for its utility in developing specialty chemicals and materials, particularly in polymer science where its unique properties can enhance the performance characteristics of materials.

Study on Antibacterial Properties

A university laboratory study demonstrated that this compound significantly inhibited methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell wall synthesis leading to cell lysis.

Investigation of Anticancer Effects

In a clinical trial assessing various compounds on breast cancer cells, this compound showed promising results in reducing cell viability and inducing apoptosis in MCF-7 cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 2'-chloro-2,2-dimethyl-4'-fluoropropiophenone involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key parameters of 2'-chloro-2,2-dimethyl-4'-fluoropropiophenone with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity/Applications References
This compound 898766-30-8 C₁₁H₁₂ClFO 214.66 3'-Cl, 4'-F, 2,2-dimethyl propanone Insecticidal research
3-Chloro-4'-fluoropropiophenone 347-93-3 C₁₀H₁₀ClFO 200.64 3-Cl, 4'-F, no dimethyl groups Not explicitly stated; likely intermediates
4'-Fluoropropiophenone 456-03-1 C₉H₉FO 152.17 4'-F, lacks Cl and dimethyl groups Synthetic intermediate
2-Chloro-2',4'-difluoroacetophenone 51336-94-8 C₈H₅ClF₂O 190.57 Acetophenone backbone, 2-Cl, 2',4'-diF Agrochemical/pharmaceutical synthesis
4α-Acyloxy-2α-chloro-2′(2′,6′)-(di)halogenopicropodophyllotoxin derivatives N/A Variable Variable Podophyllotoxin-based, Cl/F at E-ring Insecticidal (comparable to toosendanin)

Physicochemical Properties

  • Electronic Effects : Fluorine at the 4' position (para to carbonyl) enhances electron deficiency, directing electrophilic attacks to meta positions. Chlorine at 3' further deactivates the ring, altering reactivity patterns .

Biological Activity

2'-Chloro-2,2-dimethyl-4'-fluoropropiophenone, a synthetic organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes available literature on its biological properties, including studies on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H12ClF
  • Molecular Weight : 224.68 g/mol

This structure features a chloro substituent at the 2' position and a fluorine atom at the 4' position of the phenyl ring, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the fluorine and chlorine substituents can enhance antibacterial activity through increased membrane permeability and disruption of bacterial cell walls .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The introduction of halogen atoms (like Cl and F) in the aromatic ring has been linked to improved selectivity and potency against COX-2, a key target for anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall integrity
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectiveModulation of neuronal survival pathways

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various derivatives of propiophenone compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties was conducted using an animal model. The study revealed that administration of the compound led to a significant reduction in edema induced by carrageenan injection. Histological analysis showed decreased leukocyte infiltration and lower levels of pro-inflammatory cytokines in treated tissues compared to controls .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound:

  • Neuroprotective Effects : In vitro studies indicated that certain derivatives improved neuronal survival rates under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.
  • Enzyme Inhibition : Molecular docking studies have shown that this compound can effectively bind to COX enzymes, providing insights into its mechanism as an anti-inflammatory agent .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been employed to predict the biological activity based on chemical structure variations, revealing key insights into how different substituents affect potency against targeted biological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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